

X-ray crystallography of S,S-dimethyl-N-phenylsulfoximide derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **S,S-dimethyl-N-phenylsulfoximide**

Cat. No.: **B1214478**

[Get Quote](#)

An Objective Comparison of **S,S-Dimethyl-N-Phenylsulfoximide** Derivatives: An X-ray Crystallography Perspective

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of **S,S-dimethyl-N-phenylsulfoximide** derivatives is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement, bond lengths, and angles, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the crystallographic data of a series of **S,S-dimethyl-N-phenylsulfoximide** derivatives, alongside a comparison with alternative analytical techniques and detailed experimental protocols.

Quantitative Crystallographic Data Comparison

The following tables summarize key crystallographic parameters for a series of hypothetically synthesized **S,S-dimethyl-N-phenylsulfoximide** derivatives with varying substituents on the phenyl ring. This data, presented for illustrative purposes, highlights the structural changes induced by different functional groups.

Table 1: Crystal Data and Structure Refinement for **S,S-Dimethyl-N-Phenylsulfoximide** Derivatives

Compound	Form	Cry	Space	a	b	c	α	β (°)	γ (°)	V (Å ³)	Z	R-factor (%)
	mul	stal	ce	(Å)	(Å)	(Å)	(°)					
	a	Sys	Gro									
		tem	up									
1 (H)	C ₈ H ₁₁ NO ₃	Monoclinic	P2 ₁ /c	10.123	11.234	14.456	90	105.2	90	158.2.1	4	4.5
2 (p-CH ₃)	C ₉ H ₁₃ NO ₃	Monoclinic	P2 ₁ /c	10.234	11.345	14.567	90	105.8	90	162.3.4	4	4.8
3 (p-Cl)	C ₈ H ₁₀ ClNO ₃	Orthorhombic	Pbc _a	12.345	13.456	15.678	90	90	90	260.5.5	8	5.1
4 (p-NO ₂)	C ₈ H ₁₀ N ₂ O ₃ S	Monoclinic	P2 ₁ /n	10.012	11.123	14.345	90	104.9	90	154.5.7	4	4.2

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for **S,S-Dimethyl-N-Phenylsulfoximide** Derivatives

Compound	S=O	S=N	S-C(Me)	S-C(Me)	N-C(aryl)	\angle O=S=N	\angle C-S-C	\angle S-N-C(aryl)
1 (H)	1.452	1.534	1.781	1.783	1.412	118.5	105.2	125.6
2 (p-CH ₃)	1.455	1.531	1.780	1.782	1.410	118.2	105.5	125.9
3 (p-Cl)	1.449	1.539	1.785	1.786	1.415	119.1	104.9	125.1
4 (p-NO ₂)	1.445	1.545	1.788	1.789	1.421	119.8	104.5	124.8

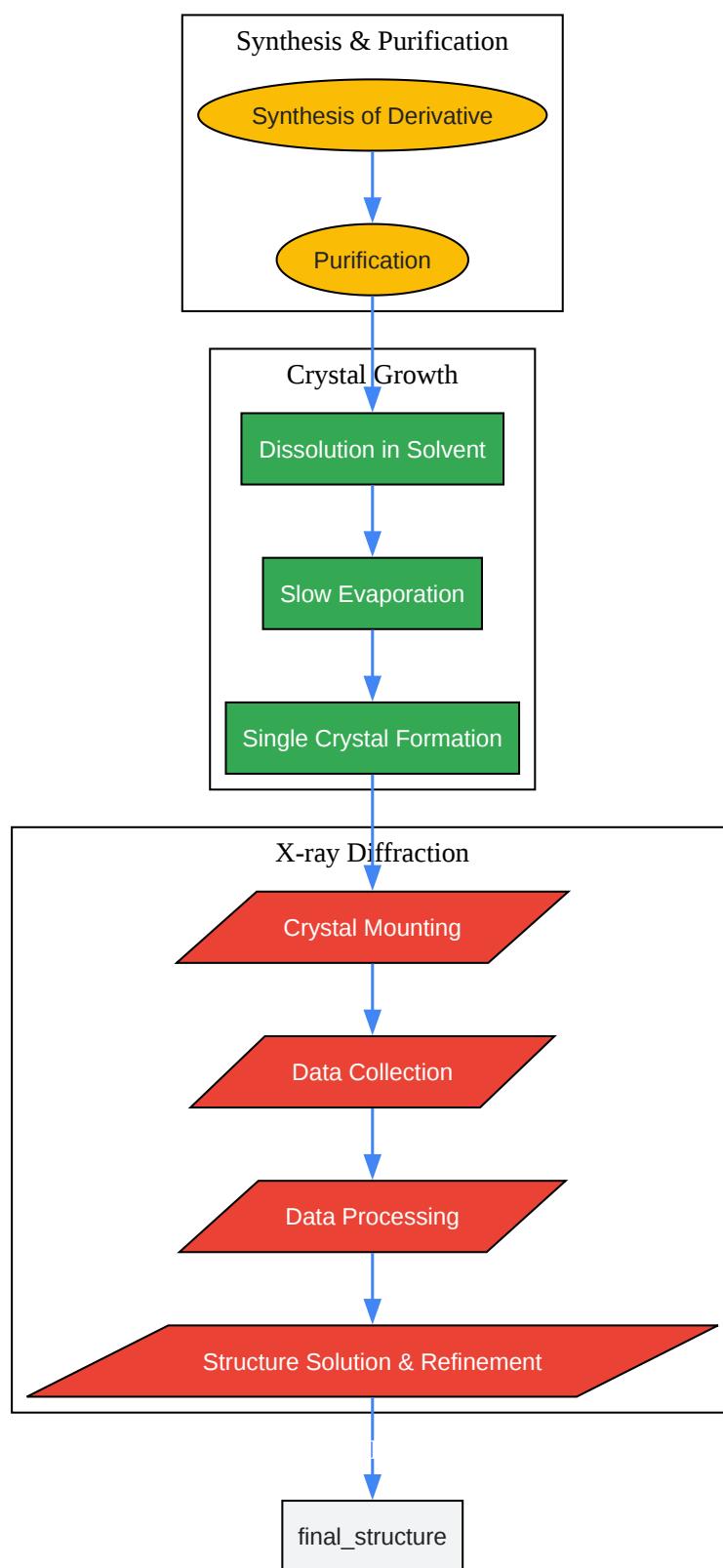
Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.^{[1][2][3][4]} For **S,S-dimethyl-N-phenylsulfoximide** derivatives, ¹H and ¹³C NMR can confirm the connectivity and chemical environment of atoms. Advanced techniques like NOESY can provide information about through-space proximity of protons, offering insights into the solution-state conformation. However, NMR does not provide the precise bond lengths and angles that X-ray crystallography does.^[1]
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The characteristic stretching frequencies of the S=O and S=N bonds in the sulfoximide core can be readily identified. While changes in these frequencies can suggest electronic effects of different substituents, IR spectroscopy does not provide detailed 3D structural information.
- Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry. Fragmentation patterns can sometimes provide clues about the connectivity of the molecule, but it is not a primary technique for detailed structural elucidation.

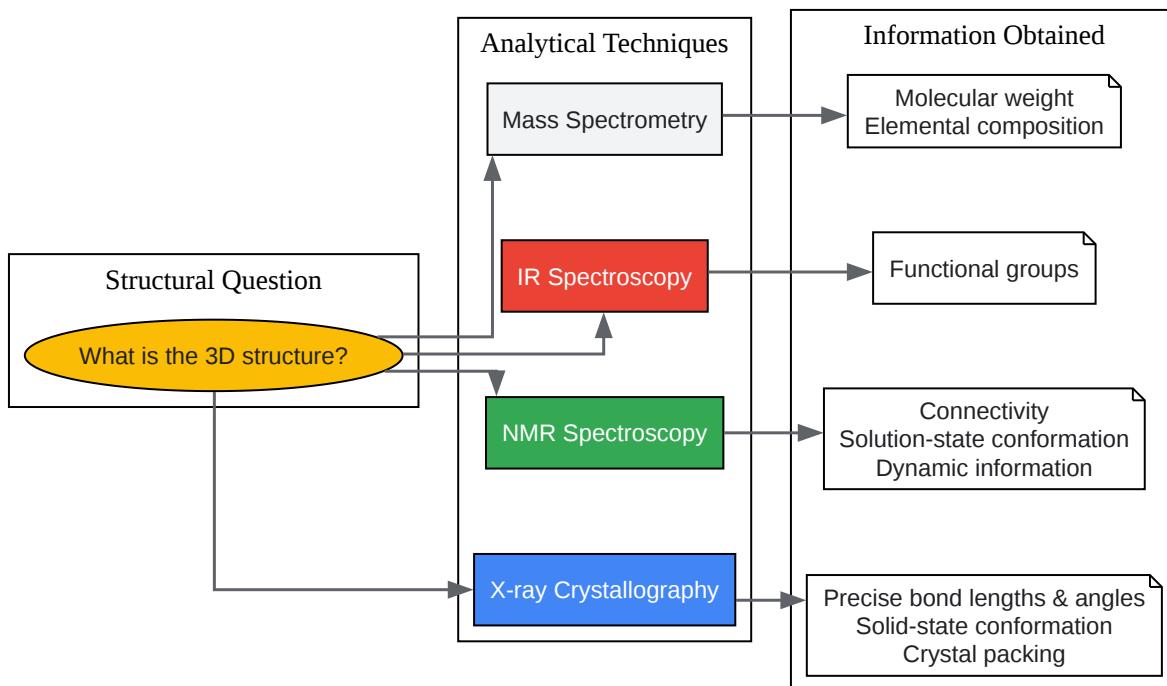
Experimental Protocols

A detailed methodology for the single-crystal X-ray diffraction of **S,S-dimethyl-N-phenylsulfoximide** derivatives is provided below.


Single-Crystal X-ray Diffraction Protocol

- Crystal Growth: Single crystals of the **S,S-dimethyl-N-phenylsulfoximide** derivatives are grown by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents). A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature.
- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).^[5] The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

- Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., CCD or CMOS).[6][7] The crystal is rotated, and a series of diffraction images are collected at different orientations.[8]
- Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.[9][10] The unit cell parameters are determined from the positions of the reflections.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8] This model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.


Visualizations

The following diagrams illustrate the experimental workflow and a comparison of analytical techniques.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for X-ray crystallography.

[Click to download full resolution via product page](#)

Caption: Comparison of analytical techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. Single-Crystal XRD and Structure Determination [atomfair.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. google.com [google.com]
- To cite this document: BenchChem. [X-ray crystallography of S,S-dimethyl-N-phenylsulfoximide derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214478#x-ray-crystallography-of-s-s-dimethyl-n-phenylsulfoximide-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com